molecular formula C9H8Cl2 B1613054 2-Chloro-3-(4-chlorophenyl)-1-propene CAS No. 731772-09-1

2-Chloro-3-(4-chlorophenyl)-1-propene

Cat. No.: B1613054
CAS No.: 731772-09-1
M. Wt: 187.06 g/mol
InChI Key: GHWBFROBBQCJBM-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chlorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H8Cl2 and its molecular weight is 187.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyst and Polymerization Studies

Research in catalyst development and polymerization processes often involves compounds with chlorophenyl groups and propene structures. For instance, studies on catalyst-transfer polycondensation mechanisms explore the polymerization of thiophenes, highlighting the role of nickel catalysts in forming well-defined polymers with controlled molecular weights (Miyakoshi, Yokoyama, & Yokozawa, 2005). Another study investigates the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts, demonstrating the potential of non-traditional materials in selective catalysis for valuable chemical production (Grant et al., 2016).

Organic Synthesis and Functional Materials

In organic synthesis, the manipulation of chlorophenyl-containing compounds for the synthesis of complex structures is a common theme. For example, the Friedel-Crafts type reactions of chlorothiophenes with active aromatic compounds have been explored for producing arylthiophenes, which are important intermediates in the synthesis of various functional materials (Sone, Yokoyama, Okuyama, & Sato, 1986).

Advanced Material Applications

The development of advanced materials, such as hyperbranched polymers with aggregation-induced emission properties, demonstrates the utility of chlorophenyl and propenyl groups in creating novel photonic and electronic materials. These materials exhibit unique properties such as fluorescence photopatterning, optical limiting, and explosive detection, showcasing their potential in various high-tech applications (Hu et al., 2012).

Catalysis and Mechanistic Insights

Studies on olefin metathesis and polymerization catalysis provide insights into the mechanisms of propene formation and the role of specific catalysts in these processes. For example, the mechanisms of dioxin formation from the high-temperature oxidation of chlorophenols elucidate the complex pathways involved in environmental pollutants' formation and breakdown (Evans & Dellinger, 2005).

Properties

IUPAC Name

1-chloro-4-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBFROBBQCJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641114
Record name 1-Chloro-4-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-09-1
Record name 1-Chloro-4-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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